2-Ethynyl-5-(trifluoromethoxy)pyrazine
Overview
Description
2-Ethynyl-5-(trifluoromethoxy)pyrazine (2E5TFP) is a synthetic organic compound that has been used in a variety of scientific applications due to its unique properties. It is a colorless liquid with a molecular weight of 166.09 g/mol and a boiling point of 120°C. It is soluble in most organic solvents and has a low toxicity profile. The compound has been used in research for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Medicinal Chemistry: Drug Design and Development
The trifluoromethoxy group in 2-Ethynyl-5-(trifluoromethoxy)pyrazine is often considered a privileged substituent in medicinal chemistry due to its electron-withdrawing properties by induction and electron-donating properties by mesomeric effect . This unique balance makes it a valuable moiety for designing drugs with enhanced pharmacokinetic properties.
Material Science: Creation of Advanced Materials
The incorporation of the trifluoromethoxy group into materials can significantly influence their properties. For instance, the hydrophobic nature of the OCF₃ group can be utilized to create materials with specific water-repellent surfaces or to modify the surface tension of liquids .
Organic Synthesis: Coupling Reactions
2-Ethynyl-5-(trifluoromethoxy)pyrazine: has shown synthetic utility in various coupling reactions such as Buchwald-Hartwig amination, and Kumada-Corriu, Suzuki, and Sonogashira coupling reactions. These reactions are pivotal for constructing complex organic molecules, which are essential in pharmaceuticals and agrochemicals .
Fluorination Techniques: Trifluoromethoxylation Reagents
Recent advances in trifluoromethoxylation reagents have made CF₃O-containing compounds more accessible2-Ethynyl-5-(trifluoromethoxy)pyrazine can serve as a model compound for developing new trifluoromethoxylation techniques, which are crucial for introducing this functional group into various substrates .
Pesticide Development: Agrochemical Research
The stability of the trifluoromethoxy group under various conditions makes 2-Ethynyl-5-(trifluoromethoxy)pyrazine a potential candidate for the development of new agrochemicals. Its structural features could lead to pesticides with improved efficacy and reduced environmental impact .
Analytical Chemistry: Chromatography and Spectroscopy
In analytical chemistry, 2-Ethynyl-5-(trifluoromethoxy)pyrazine could be used as a standard or a derivatization agent to improve the detection of certain compounds. Its unique spectral properties can enhance the sensitivity and selectivity of chromatographic and spectroscopic methods .
properties
IUPAC Name |
2-ethynyl-5-(trifluoromethoxy)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O/c1-2-5-3-12-6(4-11-5)13-7(8,9)10/h1,3-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEPMGXOOFEYSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C(C=N1)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-5-(trifluoromethoxy)pyrazine | |
CAS RN |
1863534-37-5 | |
Record name | 2-ethynyl-5-(trifluoromethoxy)pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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